5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
“5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H11N3O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Physical And Chemical Properties Analysis
“5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a solid substance . Its molecular formula is C14H11N3O2, and it has an average mass of 253.256 Da and a monoisotopic mass of 253.085129 Da .Scientific Research Applications
Regioselective Synthesis
One area of research has been the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For example, Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the versatility of these compounds in chemical synthesis. The process involved chlorination, reaction with amines, and hydrolysis, showcasing the compound's utility in creating various derivatives with potential applications in material science and pharmacology (Drev et al., 2014).
Antimicrobial Activity
Compounds related to 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been studied for their antimicrobial properties. Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Gein et al., 2009).
Electrophilic Substitutions
The electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, utilizing precursors related to 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have been explored by Atta (2011). This research provides insights into the chemical behavior of these compounds under various conditions, expanding their application in synthetic chemistry (Atta, 2011).
Synthesis Under Solvent-Free Conditions
Quiroga et al. (2008) reported the synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines under solvent-free conditions, demonstrating an environmentally friendly approach to producing these compounds. The method offers high yields in short reaction times, highlighting its efficiency and sustainability (Quiroga et al., 2008).
Functional Fluorophores
Castillo et al. (2018) developed a method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. This research opens the door to using these compounds in developing fluorescent probes for biological and environmental applications, showcasing their utility in creating sensors and imaging agents (Castillo et al., 2018).
Safety and Hazards
Future Directions
The future directions for “5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” and similar compounds could involve further exploration of their significant photophysical properties and potential applications in medicinal chemistry and material science . The development of new synthetic routes and the possible applications of these compounds could also be areas of future research .
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . .
properties
IUPAC Name |
5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-7-12(10-5-3-2-4-6-10)17-13(15-9)8-11(16-17)14(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTONGCIJKMKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
776332-46-8 |
Source
|
Record name | 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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